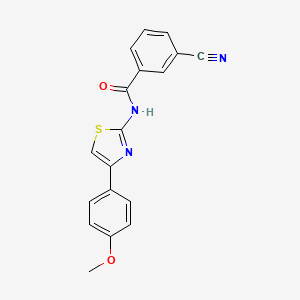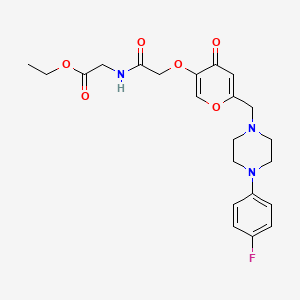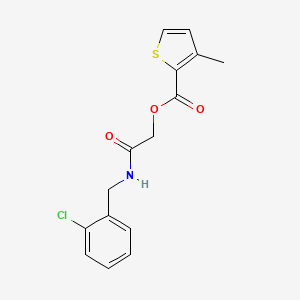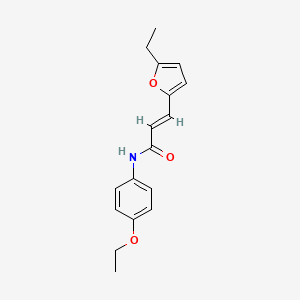
4-(4-(1H-imidazol-1-yl)-6-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1,3,5-triazin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely exhibits multifunctional properties due to its diverse functional groups, including an imidazole ring, a triazine core, a morpholine moiety, and a piperazine ring substituted with a methoxyphenylsulfonyl group. These components suggest potential applications in various chemical and pharmaceutical fields, although specific uses outside of drug contexts are not detailed.
Synthesis Analysis
Synthetic pathways for complex molecules like the one described often involve multiple steps, including the formation of the core structure followed by the introduction of side chains and functional groups. For example, compounds with piperazinyl and morpholinyl groups have been synthesized through reactions involving nucleophilic substitution, amidation, and coupling reactions under controlled conditions to achieve high specificity and yield (Dovlatyan et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds containing piperazine and morpholine rings, as well as triazine cores, can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. These analyses provide insights into the conformations, electronic structure, and reactive sites of the molecule, facilitating understanding of its chemical behavior and interactions (Kumara et al., 2017).
科学的研究の応用
Synthesis and Antimicrobial Activities
The synthesis of novel compounds incorporating the 1,3,5-triazine moiety, such as "4-(4-(1H-imidazol-1-yl)-6-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1,3,5-triazin-2-yl)morpholine," has been extensively researched. These compounds have shown promising antimicrobial properties. For instance, the synthesis of s-triazinyl piperazines and piperidines as antimicrobial agents involved the development of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones based on various substituted piperazines and piperidines, which were tested against bacterial and fungal strains, revealing significant antimicrobial activity for some of the compounds (Patel et al., 2012).
Antioxidant Properties
Compounds containing a 4´-(substituted phenyl)piperazin-1´-yl moiety have been studied for their antioxidant properties. The evaluation of these compounds in the ABTS•+ and FRAP assays revealed that certain derivatives exhibit potent antioxidant activity, comparable or superior to reference drugs like carvedilol and atenolol, indicating their potential for further development as antioxidants (Malík et al., 2017).
Structural and Spectroscopic Characterization
The structural and spectroscopic characterization of novel compounds, including those with a piperazinyl moiety, has been a focus to understand their molecular properties better. For example, crystal structure studies and DFT calculations of novel piperazine derivatives provided insights into their reactive sites and intermolecular interactions. Such analyses are crucial for designing more effective compounds by understanding their molecular behavior (Kumara et al., 2017).
Novel Synthetic Methods
Research has also focused on developing novel synthetic methods for creating derivatives of triazine-based compounds. The thermal rearrangement of sym-triazines to form oxazolo- or imidazo-sym-triazinones through the elimination of methyl chloride or hydrogen chloride is an example of innovative approaches to synthesizing potentially active compounds (Dovlatyan et al., 2010).
特性
IUPAC Name |
4-[4-imidazol-1-yl-6-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-1,3,5-triazin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8O4S/c1-32-17-3-2-4-18(15-17)34(30,31)29-9-7-26(8-10-29)19-23-20(27-11-13-33-14-12-27)25-21(24-19)28-6-5-22-16-28/h2-6,15-16H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOQMMYSQPBLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=N3)N4C=CN=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(1H-imidazol-1-yl)-6-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1,3,5-triazin-2-yl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2497021.png)


![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2497027.png)


![2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2497035.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2497036.png)


![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2497039.png)
![(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497040.png)